An In-depth Technical Guide to the Chemical Properties of 9-benzyl-6-chloro-9H-purine
An In-depth Technical Guide to the Chemical Properties of 9-benzyl-6-chloro-9H-purine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 9-benzyl-6-chloro-9H-purine, a key intermediate in the synthesis of a wide range of biologically active purine derivatives. This document includes a summary of its chemical properties, detailed experimental protocols for its synthesis, and an analysis of its spectral data.
Core Chemical Properties
9-benzyl-6-chloro-9H-purine is an off-white solid that serves as a versatile building block in medicinal chemistry and drug discovery.[1] Its chemical structure allows for facile nucleophilic substitution at the C6 position, making it an ideal precursor for the synthesis of various substituted purine analogs, including potential antiviral and anticancer agents.
Physicochemical Data
The following table summarizes the key physicochemical properties of 9-benzyl-6-chloro-9H-purine.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉ClN₄ | [2][3] |
| Molecular Weight | 244.68 g/mol | [2] |
| Appearance | Off-white solid | [1] |
| Melting Point | 86-87 °C | [1] |
| Boiling Point | 441 °C at 760 mmHg | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol. | [1] |
| CAS Number | 1928-76-3 | [1] |
Synthesis of 9-benzyl-6-chloro-9H-purine
The most common method for the synthesis of 9-benzyl-6-chloro-9H-purine is the direct N9-alkylation of 6-chloropurine with a benzyl halide, such as benzyl bromide. This reaction is typically carried out in the presence of a base to deprotonate the purine ring, facilitating the nucleophilic attack on the benzyl halide. The choice of base and solvent can influence the regioselectivity of the alkylation, as N7-alkylation can be a competing side reaction.[4][5]
Experimental Protocol: N9-Benzylation of 6-Chloropurine
This protocol describes a general procedure for the synthesis of 9-benzyl-6-chloro-9H-purine from 6-chloropurine.
Materials:
-
6-Chloropurine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-chloropurine (1 equivalent) in DMF in a round-bottom flask, add potassium carbonate (1.5-2 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford 9-benzyl-6-chloro-9H-purine as an off-white solid.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 9-benzyl-6-chloro-9H-purine.
Spectral Data Analysis
Detailed spectral data for 9-benzyl-6-chloro-9H-purine is available in various databases. While specific, high-resolution spectra are often proprietary, this section outlines the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons, typically in the aromatic region (δ 7.2-7.5 ppm) and as a singlet for the benzylic methylene protons (CH₂) around δ 5.4-5.6 ppm. The purine ring protons will appear as singlets in the downfield region (typically δ 8.0-9.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the purine ring carbons and the benzyl group carbons. The benzylic carbon is expected around 48-50 ppm. The aromatic carbons of the benzyl group will appear in the 127-136 ppm range, while the purine ring carbons will be observed further downfield.[6]
Mass Spectrometry (MS)
Mass spectrometry data for 9-benzyl-6-chloro-9H-purine is available, often obtained through gas chromatography-mass spectrometry (GC-MS).[6] The predicted monoisotopic mass is 244.05157 Da.[3]
The following table lists the predicted m/z values for various adducts of 9-benzyl-6-chloro-9H-purine.
| Adduct | Predicted m/z |
| [M+H]⁺ | 245.05885 |
| [M+Na]⁺ | 267.04079 |
| [M-H]⁻ | 243.04429 |
| [M+NH₄]⁺ | 262.08539 |
| [M+K]⁺ | 283.01473 |
The fragmentation pattern in the mass spectrum would likely involve the loss of the benzyl group (C₇H₇, 91 Da) or the chlorine atom. The presence of chlorine would be indicated by a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.
Role in Drug Discovery and Development
9-benzyl-6-chloro-9H-purine is a crucial starting material for the synthesis of a diverse range of purine derivatives with potential therapeutic applications. The chloro group at the C6 position is an excellent leaving group, allowing for the introduction of various substituents through nucleophilic aromatic substitution. This has led to the development of compounds with significant biological activities.
-
Antiviral Agents: Derivatives of 9-benzyl-6-chloro-9H-purine have been investigated for their antirhinovirus activity.[7]
-
Anticancer Agents: A wide array of 6-substituted purine derivatives synthesized from this intermediate have demonstrated cytotoxic activity against various cancer cell lines.[8][9] These compounds often act by inhibiting key cellular processes such as DNA synthesis or specific enzymes involved in cell proliferation.[10][11]
Conceptual Pathway of Derivative Synthesis and Action
Caption: From intermediate to biological action.
This technical guide provides a foundational understanding of the chemical properties and synthetic utility of 9-benzyl-6-chloro-9H-purine. Its versatility as a synthetic intermediate continues to make it a valuable tool for researchers in the fields of medicinal chemistry and drug development.
References
- 1. lookchem.com [lookchem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. PubChemLite - 9-benzyl-6-chloro-9h-purine (C12H9ClN4) [pubchemlite.lcsb.uni.lu]
- 4. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. spectrabase.com [spectrabase.com]
- 7. Antirhinovirus activity of 6-anilino-9-benzyl-2-chloro-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
